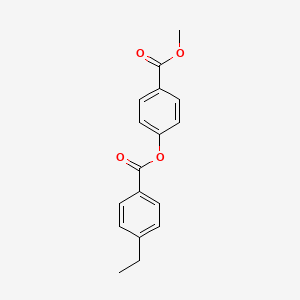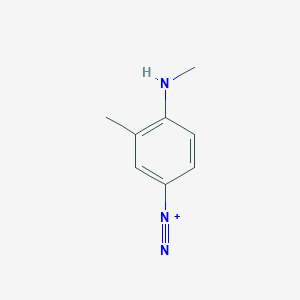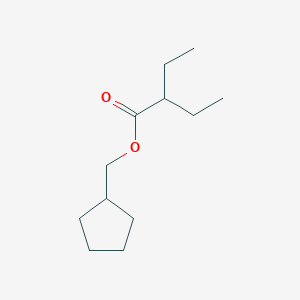![molecular formula C18H18S B14369004 1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene CAS No. 93994-16-2](/img/structure/B14369004.png)
1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene is an organic compound with the molecular formula C18H18S This compound features a tert-butyl group and a phenylethynylsulfanyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with tert-butylbenzene and phenylacetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of advanced catalysts and solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions: Typical reagents include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.
Major Products: The major products depend on the specific reaction conditions but can include sulfoxides, sulfones, and substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene exerts its effects involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors.
Pathways Involved: It may influence biochemical pathways related to oxidation-reduction reactions and electrophilic substitution.
Comparación Con Compuestos Similares
1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene can be compared with similar compounds such as:
tert-Butylbenzene: Lacks the phenylethynylsulfanyl group, making it less reactive in certain chemical reactions.
Phenylacetylene: Contains an ethynyl group but lacks the tert-butyl and sulfanyl groups, leading to different reactivity and applications.
4-tert-Butylbenzenethiol: Contains a thiol group instead of a sulfanyl group, resulting in different chemical properties and uses.
Propiedades
Número CAS |
93994-16-2 |
|---|---|
Fórmula molecular |
C18H18S |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1-tert-butyl-4-(2-phenylethynylsulfanyl)benzene |
InChI |
InChI=1S/C18H18S/c1-18(2,3)16-9-11-17(12-10-16)19-14-13-15-7-5-4-6-8-15/h4-12H,1-3H3 |
Clave InChI |
BRGWMQJAUDWAFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)SC#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide](/img/structure/B14368924.png)
![1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14368926.png)
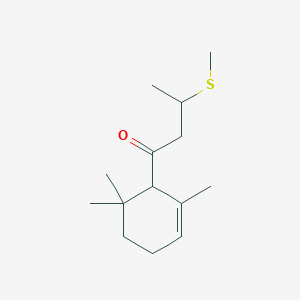
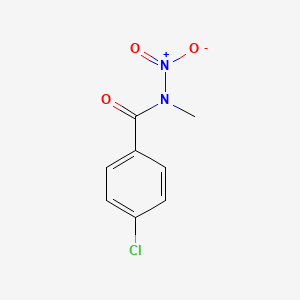

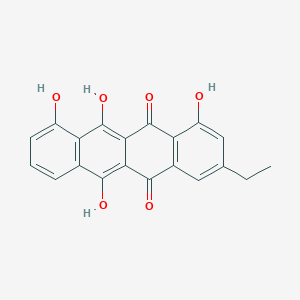
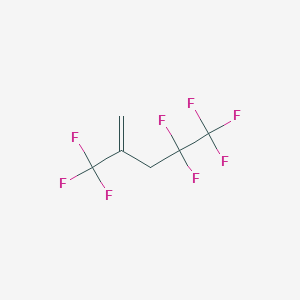
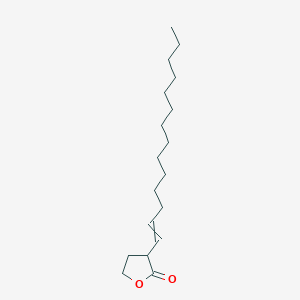
![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)
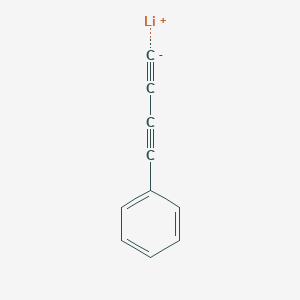
![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)
